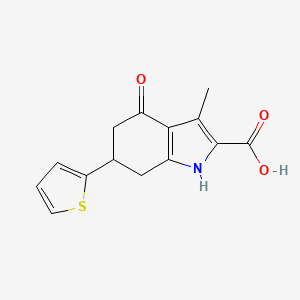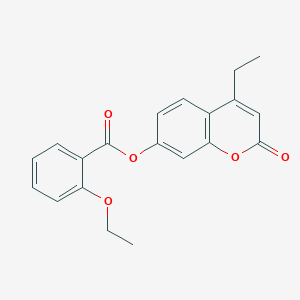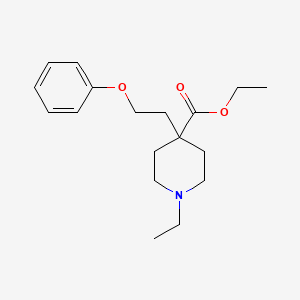
3-methyl-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
説明
3-methyl-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MTIC and is a derivative of indole-2-carboxylic acid. MTIC has been investigated for its potential use as a drug, as well as for its biochemical and physiological effects.
作用機序
The mechanism of action of MTIC involves the inhibition of DNA synthesis in cancer cells, which leads to the induction of apoptosis. MTIC also has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
MTIC has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MTIC has been shown to have antioxidant properties and can protect cells from oxidative stress. MTIC has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
MTIC has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, MTIC is also highly reactive and can be toxic at high concentrations. Careful handling and storage is required to ensure the safety of researchers working with this compound.
将来の方向性
There are several potential future directions for research on MTIC. One area of interest is the development of new drugs based on the structure of MTIC. Researchers are also investigating the potential use of MTIC in combination with other drugs for the treatment of cancer. Another area of interest is the investigation of the neuroprotective effects of MTIC and its potential use in the treatment of neurodegenerative diseases. Finally, researchers are exploring the use of MTIC in the development of new materials with specific properties, such as conductivity or catalytic activity.
科学的研究の応用
MTIC has been extensively studied for its potential use as a drug, particularly in the treatment of cancer. Research has shown that MTIC can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MTIC has also been investigated for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-7-12-9(15-13(7)14(17)18)5-8(6-10(12)16)11-3-2-4-19-11/h2-4,8,15H,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTHRSKIDIWWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4233234.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4233247.png)
![1-[4-(4-butoxy-3-ethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4233250.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
![N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4233261.png)
![ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4233262.png)

![2-phenoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B4233276.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4233283.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4233294.png)
![methyl 3-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4233329.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233332.png)